molecular formula C15H17NO3S B4760515 N-(3-methoxyphenyl)-1-(2-methylphenyl)methanesulfonamide

N-(3-methoxyphenyl)-1-(2-methylphenyl)methanesulfonamide

Cat. No. B4760515
M. Wt: 291.4 g/mol
InChI Key: DPLQRWZPBLURFZ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-1-(2-methylphenyl)methanesulfonamide, also known as MMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-1-(2-methylphenyl)methanesulfonamide is not fully understood. However, studies have suggested that N-(3-methoxyphenyl)-1-(2-methylphenyl)methanesulfonamide exerts its anti-cancer activity through the inhibition of the NF-κB pathway, which is involved in the regulation of cell survival and apoptosis. N-(3-methoxyphenyl)-1-(2-methylphenyl)methanesulfonamide has also been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, N-(3-methoxyphenyl)-1-(2-methylphenyl)methanesulfonamide has also been shown to exhibit other biochemical and physiological effects. Studies have suggested that N-(3-methoxyphenyl)-1-(2-methylphenyl)methanesulfonamide can inhibit the activity of protein tyrosine phosphatases, which play a role in the regulation of cell signaling pathways. In addition, N-(3-methoxyphenyl)-1-(2-methylphenyl)methanesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-methoxyphenyl)-1-(2-methylphenyl)methanesulfonamide is its potent anti-cancer activity. This makes it an attractive candidate for use in cancer research. In addition, N-(3-methoxyphenyl)-1-(2-methylphenyl)methanesulfonamide has also been shown to exhibit anti-inflammatory activity, which makes it a potential candidate for use in the treatment of inflammatory diseases. However, one of the limitations of N-(3-methoxyphenyl)-1-(2-methylphenyl)methanesulfonamide is its relatively low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions that could be pursued in the study of N-(3-methoxyphenyl)-1-(2-methylphenyl)methanesulfonamide. One potential direction is the investigation of its potential use in combination with other anti-cancer agents to enhance its anti-cancer activity. Another potential direction is the investigation of its potential use in the treatment of other diseases, such as autoimmune diseases. Finally, further studies could be conducted to better understand the mechanism of action of N-(3-methoxyphenyl)-1-(2-methylphenyl)methanesulfonamide and its effects on cell signaling pathways.

Scientific Research Applications

N-(3-methoxyphenyl)-1-(2-methylphenyl)methanesulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that N-(3-methoxyphenyl)-1-(2-methylphenyl)methanesulfonamide exhibits potent anti-cancer activity and can induce apoptosis in cancer cells. In addition, N-(3-methoxyphenyl)-1-(2-methylphenyl)methanesulfonamide has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(3-methoxyphenyl)-1-(2-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-12-6-3-4-7-13(12)11-20(17,18)16-14-8-5-9-15(10-14)19-2/h3-10,16H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLQRWZPBLURFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-1-(2-methylphenyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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